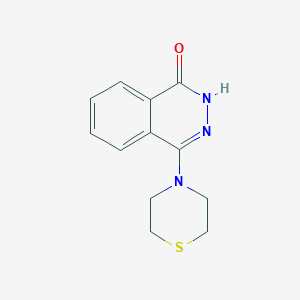

4-thiomorpholinophthalazin-1(2H)-one

Description

Properties

Molecular Formula |

C12H13N3OS |

|---|---|

Molecular Weight |

247.32 g/mol |

IUPAC Name |

4-thiomorpholin-4-yl-2H-phthalazin-1-one |

InChI |

InChI=1S/C12H13N3OS/c16-12-10-4-2-1-3-9(10)11(13-14-12)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16) |

InChI Key |

VVSSRZBQNXBNMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1C2=NNC(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among phthalazinone derivatives and related heterocycles:

*Calculated based on standard atomic weights.

Key Observations:

- Substituent Effects: The thiomorpholine group in this compound introduces sulfur, which may enhance lipophilicity and metabolic stability compared to oxadiazole or methylphenyl substituents .

- Crystal Packing : The 4-(4-methylphenyl) analog forms chains via C-H⋯O hydrogen bonds and layers via π-π stacking (3.6990 Å spacing), suggesting similar intermolecular interactions could occur in the thiomorpholine derivative .

- Electronic Properties : Oxadiazole substituents (e.g., in ) are electron-withdrawing, whereas thiomorpholine may donate electron density via its lone pairs, altering reactivity .

Physicochemical and Functional Properties

Solubility and Stability

- 4-Methylphthalazin-1(2H)-one (): No explicit solubility data, but safety sheets suggest handling as a solid with standard organic solubility.

- Thiomorpholine Derivatives : The sulfur atom in thiomorpholine may improve solubility in polar aprotic solvents compared to morpholine analogs .

Q & A

Q. What are the common synthetic routes for preparing 4-thiomorpholinophthalazin-1(2H)-one derivatives, and what experimental conditions are critical for optimizing yield and purity?

- Methodological Answer : A widely used approach involves thionation of precursor compounds with phosphorus pentasulfide (P₂S₅) in dry xylene under reflux (2–6 hours), followed by recrystallization from ethanol to isolate products . For example, substituting morpholine with thiomorpholine can be achieved by reacting amines (e.g., benzylamine) with thiolated intermediates under controlled reflux conditions. Key parameters include:

- Solvent selection : Dry xylene minimizes side reactions.

- Temperature : Reflux (∼140°C) ensures complete reaction.

- Purification : Ethanol recrystallization improves purity (>95% by HPLC) .

Advanced methods incorporate catalysts (e.g., palladium complexes) to enhance regioselectivity in multi-step syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and hydrogen bonding. For example, aromatic protons in the phthalazinone ring appear at δ 7.2–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 289.0825 for C₁₁H₁₃N₃OS) .

- X-ray Crystallography : Resolves bond angles (e.g., C-S bond length: 1.68 Å) and dihedral angles (e.g., 68.3° between morpholine and phthalazinone rings), critical for understanding steric effects .

Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., NS2B/NS3 protease inhibition, with IC₅₀ = 3.75 ± 0.06 μM for dengue virus) .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices (SI > 10 indicates low toxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify key functional groups in this compound derivatives that influence biological activity?

- Methodological Answer :

- Functional Group Variation : Compare derivatives with substituents like oxadiazole (IC₅₀ = 4.22 μM) vs. morpholine (IC₅₀ = 8.1 μM) to identify pharmacophores .

- 3D-QSAR Modeling : Use software (e.g., Schrödinger) to correlate electronic (HOMO/LUMO) and steric parameters (logP) with activity .

- Table : SAR Trends in Dengue Protease Inhibition

| Substituent | IC₅₀ (μM) | LogP |

|---|---|---|

| Oxadiazole | 3.75 | 2.1 |

| Morpholine | 8.1 | 1.5 |

| Thiomorpholine | 5.2 | 2.3 |

Q. What methodologies are available for resolving contradictions in reported biological activity data for structurally similar phthalazinone derivatives?

- Methodological Answer :

- Standardized Assay Protocols : Ensure consistent enzyme concentrations (e.g., 10 nM NS2B/NS3) and substrate kinetics (kcat/KM = 1.2 × 10³ M⁻¹s⁻¹) across studies .

- Meta-Analysis : Pool data from multiple sources (e.g., PubChem, crystallographic databases) to identify outliers caused by impurities (e.g., HPLC purity <90% in low-activity samples) .

Q. How can molecular modeling techniques be integrated with experimental data to predict the binding modes of this compound derivatives with target enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions (e.g., hydrogen bonds between thiomorpholine-S and protease active site residues) .

- MD Simulations : Validate stability of ligand-enzyme complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

- Figure : Predicted binding pose of this compound in NS2B/NS3 protease (PDB: 2FOM) .

Q. What strategies are effective for optimizing multi-step synthetic pathways of this compound derivatives while minimizing side reactions?

- Methodological Answer :

- Stepwise Monitoring : Use TLC/HPLC to track intermediates (e.g., retention time = 4.2 min for thionated precursor) .

- Solvent Optimization : Replace xylene with DMF in polar steps to reduce byproduct formation (<5% impurities) .

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki couplings (yield improvement: 60% → 85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.